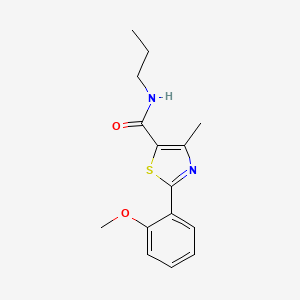
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which subsequently undergoes oxidation to yield the desired thiazole derivative. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) as solvents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes human error and allows for the scalable production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2, catalysts
Major Products Formed
Oxidation: Thiazole oxides
Reduction: Reduced thiazole derivatives
Substitution: Halogenated thiazole derivatives
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its ability to interfere with microbial metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Thiazolecarboxamide, n-(3-chloro-2-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(5-chloro-2-methoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(4-bromo-3-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
Uniqueness
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and other applications .
Eigenschaften
CAS-Nummer |
82875-43-2 |
|---|---|
Molekularformel |
C15H18N2O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-7-5-6-8-12(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
UKEXUOFKPZTJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















